

Application Notes and Protocols: 4-Bromo-6-methylbenzo[d]thiazole in Organic Synthesis

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Compound of Interest

Compound Name: 4-Bromo-6-methylbenzo[d]thiazole

Cat. No.: B12095823

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **4-Bromo-6-methylbenzo[d]thiazole** as a versatile building block in organic synthesis. This compound serves as a valuable scaffold for the introduction of molecular diversity, enabling the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Introduction

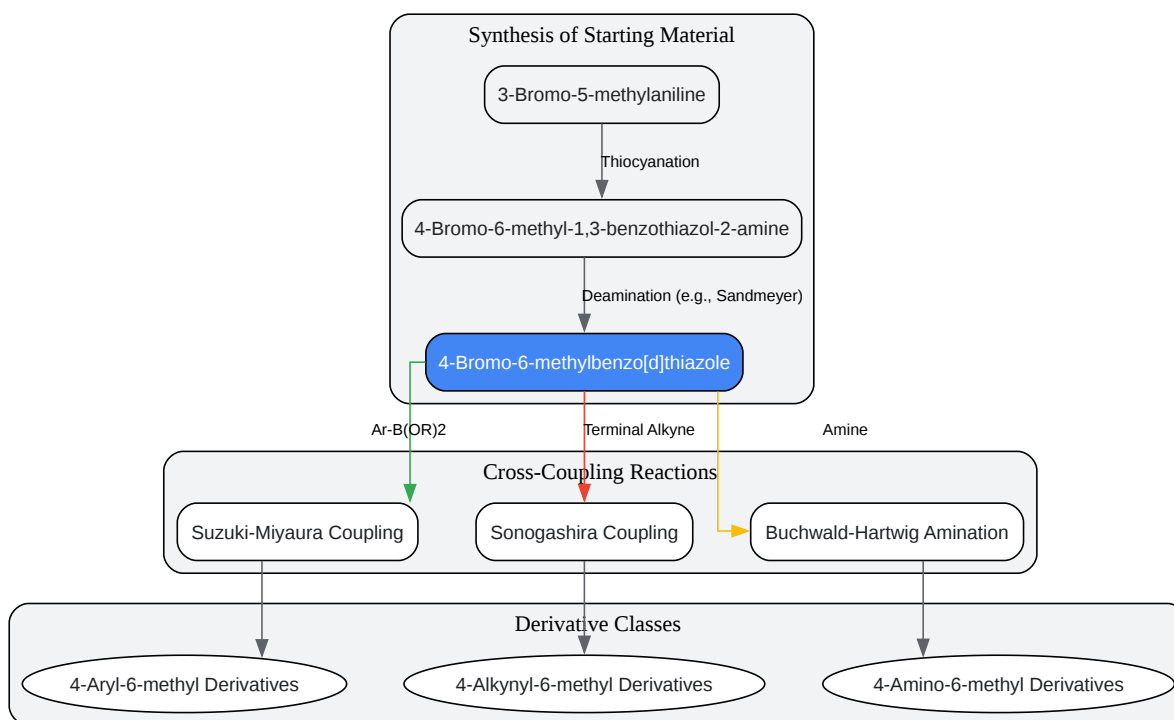
4-Bromo-6-methylbenzo[d]thiazole is a substituted benzothiazole derivative featuring a bromine atom at the 4-position and a methyl group at the 6-position. The benzothiazole core is a "privileged" structure in medicinal chemistry, found in numerous biologically active compounds. The presence of a bromo substituent provides a reactive handle for various cross-coupling reactions, making this molecule an ideal starting material for the synthesis of complex molecular architectures. The methyl group can also influence the electronic properties and steric environment of the molecule, potentially modulating the biological activity of its derivatives.

Synthetic Applications

The primary utility of **4-Bromo-6-methylbenzo[d]thiazole** in organic synthesis lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine

bond at the 4-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds.

A general workflow for the utilization of **4-Bromo-6-methylbenzo[d]thiazole** as a building block is depicted below:



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Caption: Synthetic workflow for **4-Bromo-6-methylbenzo[d]thiazole**.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and boronic acids or esters. **4-Bromo-6-methylbenzo[d]thiazole** is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry	Aryl Boronic Acid	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp. (°C)	Yield (%)
1	Phenylboronic acid	Pd(PPh ₃) ₄ (5)	-	K ₂ CO ₃	Toluene/H ₂ O	100	>90
2	4-Methoxyphenylboronic acid	Pd ₂ (dba) ₃ (2)	SPhos (4)	K ₃ PO ₄	1,4-Dioxane	110	85-95
3	Thiophene-2-boronic acid	Pd(OAc) ₂ (3)	XPhos (6)	Cs ₂ CO ₃	THF	80	80-90

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is valuable for the synthesis of alkynyl-substituted benzothiazoles, which are important precursors for more complex molecules and can exhibit interesting photophysical properties.

Table 2: Representative Conditions for Sonogashira Coupling

Entry	Alkyne	Pd Catalyst (mol%)	Cu Co-catalyst (mol%)	Base	Solvent	Temp. (°C)	Yield (%)
1	Phenylacetylene	PdCl ₂ (PPH ₃) ₂ (2)	CuI (4)	Et ₃ N	THF	60	>90
2	Ethynyltrimethylsilane	Pd(PPh ₃) ₄ (5)	CuI (5)	DiPEA	DMF	80	85-95
3	1-Hexyne	Pd(OAc) ₂ (2)	CuI (4)	K ₂ CO ₃	Acetonitrile	70	80-90

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the benzothiazole core, providing access to a diverse set of derivatives with potential biological activity.

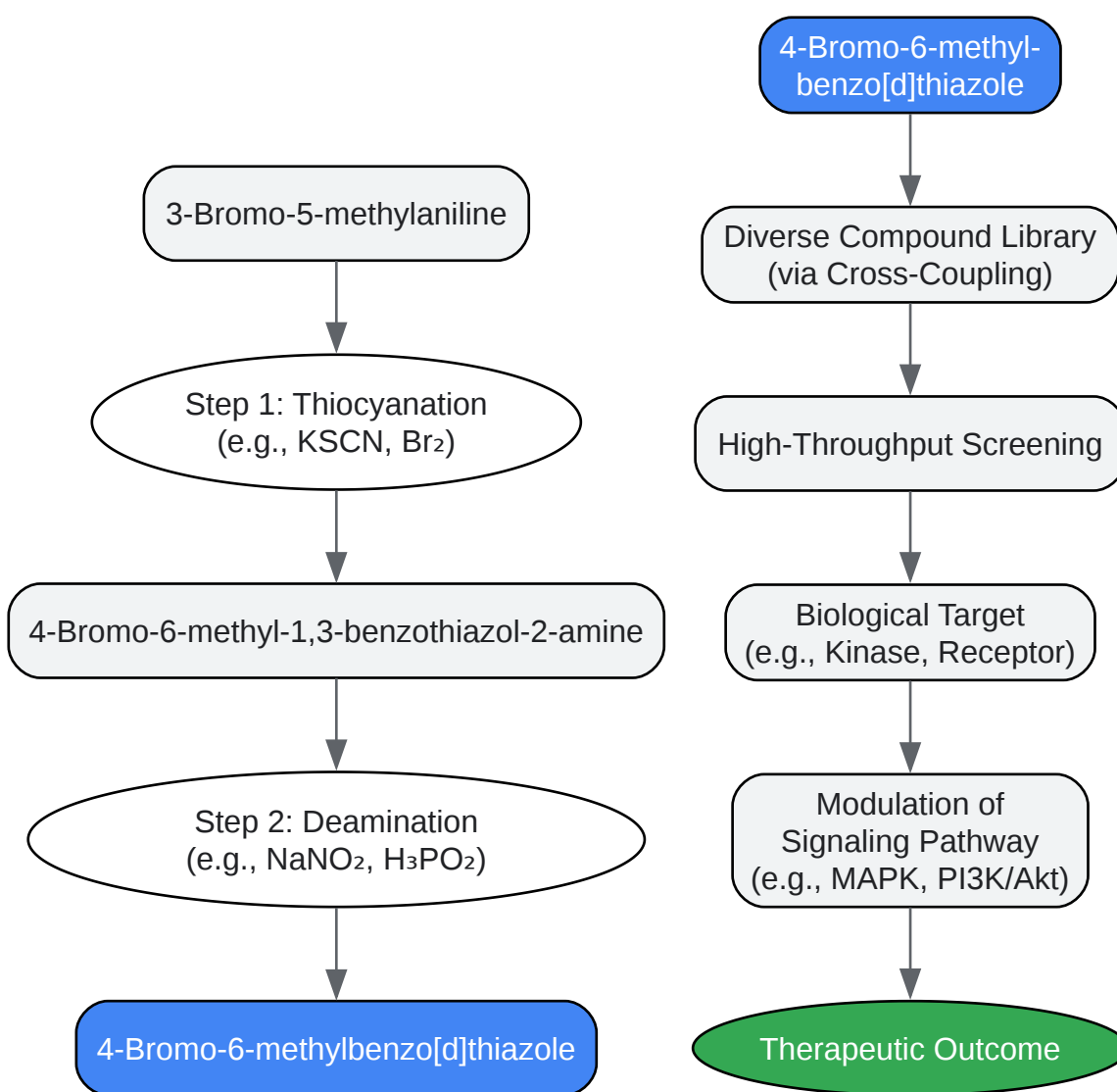
Table 3: Representative Conditions for Buchwald-Hartwig Amination

Entry	Amine	Pd Pre-catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp. (°C)	Yield (%)
1	Morpholine	Pd ₂ (dba) ₃ (2)	BINAP (3)	NaOtBu	Toluene	100	>90
2	Aniline	Pd(OAc) ₂ (2)	Xantphos (4)	Cs ₂ CO ₃	1,4-Dioxane	110	85-95
3	Benzylamine	G3-XPhos (1)	-	LHMDS	THF	80	>95

Experimental Protocols

Synthesis of 4-Bromo-6-methylbenzo[d]thiazole

The synthesis of **4-Bromo-6-methylbenzo[d]thiazole** can be achieved in a two-step sequence starting from 3-bromo-5-methylaniline. The first step involves the formation of the 2-aminobenzothiazole core, followed by deamination.



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